5'-Bromoacetamido-5'-deoxyadenosine

Description

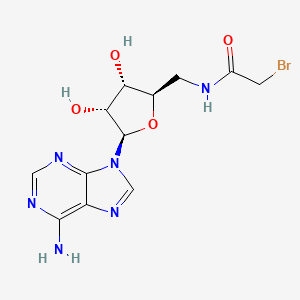

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15BrN6O4 |

|---|---|

Molecular Weight |

387.19 g/mol |

IUPAC Name |

N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-2-bromoacetamide |

InChI |

InChI=1S/C12H15BrN6O4/c13-1-6(20)15-2-5-8(21)9(22)12(23-5)19-4-18-7-10(14)16-3-17-11(7)19/h3-5,8-9,12,21-22H,1-2H2,(H,15,20)(H2,14,16,17)/t5-,8-,9-,12-/m1/s1 |

InChI Key |

IKZBIMXWBHVZQO-JJNLEZRASA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNC(=O)CBr)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNC(=O)CBr)O)O)N |

Synonyms |

5'-bromoacetamido-5'-deoxyadenosine 5'-deoxy-5'-bromoacetamidoadenosine 5-BADA |

Origin of Product |

United States |

Synthetic Strategies and Chemical Functionalization of 5 Bromoacetamido 5 Deoxyadenosine

Synthetic Methodologies for 5'-Bromoacetamido-5'-deoxyadenosine

The synthesis of this compound is a multi-step process that hinges on the selective modification of the deoxyadenosine (B7792050) molecule. The key challenge lies in the regioselective functionalization of the 5'-hydroxyl group and the subsequent introduction of the bromoacetamido moiety.

Multi-step Organic Synthesis Approaches

The synthesis of this compound is not a trivial one-pot reaction but rather a carefully orchestrated multi-step organic synthesis. The general strategy involves the initial preparation of a key intermediate, 5'-amino-5'-deoxyadenosine (B1666341), from the naturally occurring 2'-deoxyadenosine. This transformation sets the stage for the final acylation step to introduce the desired bromoacetamido group.

A common approach to generate the 5'-amino derivative begins with the conversion of the 5'-hydroxyl group of a protected deoxyadenosine into a good leaving group, often a tosylate or a bromide. This is followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide, to yield the 5'-azido-5'-deoxyadenosine (B1598470) intermediate. Subsequent reduction of the azido (B1232118) group, typically through a Staudinger reaction using a phosphine (B1218219) reagent or by catalytic hydrogenation, affords the crucial 5'-amino-5'-deoxyadenosine. nih.govevitachem.com

Regioselective Functionalization of the Deoxyadenosine Scaffold

The regioselective functionalization of the deoxyadenosine scaffold is paramount to the successful synthesis of this compound. The primary hydroxyl group at the 5' position is more reactive than the secondary hydroxyl groups at the 2' and 3' positions, allowing for its selective modification under controlled reaction conditions.

To prevent unwanted side reactions at the other hydroxyl groups and the amino group of the adenine (B156593) base, protecting groups are often employed. For instance, the 2' and 3' hydroxyl groups can be protected as an isopropylidene acetal. This protection strategy ensures that the subsequent chemical transformations occur exclusively at the 5' position. Following the introduction of the 5'-amino group and the bromoacetamido moiety, these protecting groups are removed under specific conditions to yield the final product.

Integration of Bromoacetamido Moiety via Coupling Reactions

The final step in the synthesis is the integration of the bromoacetamido moiety onto the 5'-amino-5'-deoxyadenosine intermediate. This is typically achieved through a standard amide coupling reaction. acs.org The primary amino group at the 5' position is reacted with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

The reaction conditions, including the choice of solvent and base, are critical to ensure high yields and prevent side reactions. The highly reactive nature of bromoacetyl bromide necessitates careful handling and controlled addition to the reaction mixture.

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 2'-Deoxyadenosine | Protection Reagents (e.g., Acetone, acid catalyst) | Protected 2'-Deoxyadenosine | To protect the 2' and 3' hydroxyl groups. |

| 2 | Protected 2'-Deoxyadenosine | Tosyl chloride, Pyridine | 5'-O-Tosyl-protected-2'-deoxyadenosine | To convert the 5'-hydroxyl into a good leaving group. |

| 3 | 5'-O-Tosyl-protected-2'-deoxyadenosine | Sodium azide | 5'-Azido-5'-deoxy-protected-adenosine | Nucleophilic substitution to introduce the azide group. |

| 4 | 5'-Azido-5'-deoxy-protected-adenosine | Triphenylphosphine, water (Staudinger reaction) or H₂, Pd/C (Catalytic Hydrogenation) | 5'-Amino-5'-deoxy-protected-adenosine | Reduction of the azide to an amine. |

| 5 | 5'-Amino-5'-deoxy-protected-adenosine | Bromoacetyl bromide, Base (e.g., Triethylamine) | 5'-Bromoacetamido-5'-deoxy-protected-adenosine | Acylation to introduce the bromoacetamido group. |

| 6 | 5'-Bromoacetamido-5'-deoxy-protected-adenosine | Deprotection Reagents (e.g., mild acid) | This compound | Removal of protecting groups to yield the final product. |

Chemical Reactivity and Derivatization of the Bromoacetamido Group

The utility of this compound in research is directly attributable to the chemical reactivity of its bromoacetamido group. This functional group possesses electrophilic properties that enable it to form covalent bonds with nucleophilic residues in biological macromolecules.

Electrophilic Properties of the Bromoacetamido Side Chain

The bromoacetamido side chain is a potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom polarizes the carbon-bromine bond, making the α-carbon susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating the substitution reaction. This inherent electrophilicity is the cornerstone of its application as a covalent labeling reagent.

The reactivity of haloacetamides follows the trend of Iodoacetamide > Bromoacetamide > Chloroacetamide, reflecting the leaving group ability of the halide. researchgate.netnih.gov Therefore, the bromoacetamido group is a more reactive alkylating agent than a chloroacetamido group.

Molecular and Biochemical Mechanisms of Action of 5 Bromoacetamido 5 Deoxyadenosine

Selective Interaction with Adenine (B156593) Nucleotide Binding Domains

The specificity of 5'-Bromoacetamido-5'-deoxyadenosine for adenine nucleotide binding sites stems from the inherent recognition of its adenosine (B11128) moiety by these domains. This initial non-covalent binding event positions the reactive bromoacetyl group in close proximity to nucleophilic amino acid residues within the active site, facilitating a subsequent irreversible covalent modification.

Molecular Recognition of Purine (B94841) Binding Regions

The adenosine portion of this compound is the primary determinant for its selective targeting of purine binding regions. This recognition is governed by a combination of hydrogen bonding and stacking interactions. The adenine base can form specific hydrogen bonds with the protein backbone or amino acid side chains, mirroring the interactions of the natural ligand, adenosine. Furthermore, the planar aromatic purine ring system engages in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, which are commonly found in nucleotide-binding sites.

Conformational Changes and Structural Implications of this compound Binding

The covalent attachment of this compound to an amino acid residue within the active site leads to significant and often irreversible conformational changes in the target protein. This modification effectively "locks" the enzyme in a particular conformation, which can provide valuable insights into the enzyme's catalytic mechanism and dynamics.

The introduction of the bulky bromoacetamido-adenosine adduct can disrupt the normal conformational flexibility required for substrate binding, catalysis, and product release. By identifying the specific amino acid residue that is covalently modified, researchers can pinpoint critical components of the active site. This is typically achieved through techniques such as protein digestion followed by mass spectrometry to identify the modified peptide and the exact site of adduction.

The structural consequences of this binding can be profound. The modified enzyme is often catalytically inactive, as the covalent bond can block access of the natural substrate to the active site or alter the precise geometry of catalytic residues. The study of these inactivated enzymes can help to map the three-dimensional structure of the nucleotide-binding domain and elucidate the roles of specific amino acid residues in the catalytic cycle.

| Parameter | Description |

| Initial Interaction | Non-covalent binding of the adenosine moiety to the purine binding site. |

| Recognition Elements | Hydrogen bonding involving the adenine base and ribose hydroxyls; π-π stacking with aromatic residues. |

| Covalent Modification | The bromoacetyl group reacts with a proximate nucleophilic amino acid residue (e.g., cysteine, histidine, lysine). |

| Resulting Conformation | The enzyme is typically locked in an inactive conformation. |

| Structural Insights | Allows for the identification of key active site residues and mapping of the nucleotide-binding domain. |

Advanced Applications of 5 Bromoacetamido 5 Deoxyadenosine in Chemical Biology Research

Development and Utilization as an Affinity Labeling Reagent

There is a lack of specific studies detailing the use of 5'-Bromoacetamido-5'-deoxyadenosine for the applications listed below. Research in this area tends to focus on other adenosine (B11128) analogs.

Probing Adenine (B156593) Nucleotide Binding Sites in Enzymes and Regulatory Proteins

Application in Characterizing Cofactor Binding Regions (e.g., NADH binding)

Detailed findings on the application of this compound for characterizing cofactor binding regions, such as those for NADH, are not present in the available literature. Studies on NADH binding sites often utilize fluorescent NAD+ analogs or other specifically designed probes.

Investigation of Nucleic Acid-Protein Interactions

Similarly, the investigation of nucleic acid-protein interactions using this specific compound is not well-documented.

Elucidation of DNA and RNA Structure and Function via Covalent Probes

The use of covalent probes to study nucleic acid structure is a known technique. However, articles detailing the application of this compound for this purpose could not be located. Research in this area more frequently describes the use of pyrimidine (B1678525) analogs like 5-Bromouridine for photocrosslinking.

Strategies for Cross-linking Nucleic Acids to Interacting Proteins

General strategies for cross-linking nucleic acids to proteins are established, but specific methodologies or research findings employing this compound for this application are absent from the scientific literature reviewed.

Applications in Enzymological Studies and Mechanistic Elucidation

The reactive nature of the bromoacetyl group in this compound makes it a candidate for use as an affinity label to investigate the structure and function of enzymes that recognize or metabolize 5'-deoxyadenosine (B1664650).

Probing Catalytic Mechanisms of Nucleotide-Dependent Enzymes

Affinity labeling is a powerful technique to identify and characterize the active sites of enzymes. An affinity label is a molecule that resembles the natural substrate of an enzyme but contains a reactive group that can form a covalent bond with a nearby amino acid residue in the active site. This covalent modification can lead to irreversible inhibition of the enzyme, and subsequent analysis of the modified protein can reveal the identity of the labeled residue, providing valuable insights into the enzyme's catalytic mechanism.

While direct studies utilizing this compound are not prominently documented in publicly available research, the principle of affinity labeling with similar nucleotide analogs is well-established. For instance, other nucleotide derivatives containing reactive groups have been successfully employed to probe the active sites of various kinases and dehydrogenases. These studies have demonstrated the utility of such compounds in identifying key catalytic and binding residues.

The bromoacetyl group of this compound is an electrophilic moiety that can react with nucleophilic amino acid side chains, such as those of cysteine, histidine, and lysine, which are often found in the active sites of enzymes. By incubating a nucleotide-dependent enzyme with this compound, it is theoretically possible to achieve covalent modification of a residue within the 5'-deoxyadenosine binding site. This would allow for the identification of the specific amino acid(s) involved in substrate binding and catalysis.

Inhibition Studies on Nucleoside-Metabolizing Enzymes and Analogs (e.g., 5'-deoxyadenosine deaminase)

5'-deoxyadenosine is a product of radical S-adenosylmethionine (SAM) enzyme reactions and can act as an inhibitor of these enzymes. nih.gov To prevent its accumulation, cells have evolved enzymes to metabolize it, such as 5'-deoxyadenosine deaminase (DadD). nih.gov This enzyme catalyzes the deamination of 5'-deoxyadenosine to 5'-deoxyinosine. nih.govwikipedia.org

Given its structural similarity to the natural substrate, this compound could potentially act as an inhibitor of 5'-deoxyadenosine deaminase. The bromoacetamido group could facilitate irreversible inhibition by covalently modifying a nucleophilic residue in the active site of the enzyme. Such a study would be instrumental in mapping the active site of DadD and understanding its catalytic mechanism in greater detail.

Currently, research on the inhibition of 5'-deoxyadenosine deaminase has primarily focused on its substrate specificity and the kinetic parameters of its natural substrates. nih.govwikipedia.org The use of a reactive analog like this compound would represent a significant step forward in dissecting the molecular interactions that govern substrate recognition and catalysis by this enzyme.

| Enzyme | Natural Substrate(s) | Potential Role of this compound |

| 5'-deoxyadenosine deaminase (DadD) | 5'-deoxyadenosine, 5'-methylthioadenosine, S-adenosylhomocysteine, adenosine nih.govwikipedia.org | Irreversible inhibitor for active site mapping |

| Radical SAM Enzymes | S-adenosylmethionine | Probe for the 5'-deoxyadenosine product binding site |

Emerging Roles in Synthetic Biology Methodologies

Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to incorporate non-standard building blocks into biomacromolecules is a cornerstone of this field, enabling the creation of proteins and nucleic acids with novel functions.

Potential for Site-Specific Incorporation into Biomacromolecules

The site-specific incorporation of unnatural amino acids or modified nucleotides into proteins and nucleic acids allows for the introduction of unique chemical functionalities. While there is no direct evidence of this compound being used for this purpose, its structure suggests a potential application in this area.

The reactive bromoacetyl group could be utilized for the post-translational or post-transcriptional modification of biomacromolecules. For example, if a protein or RNA molecule could be engineered to specifically bind 5'-deoxyadenosine, the bromoacetamido derivative could then be used to covalently attach a probe or another molecule of interest at a defined location. This would require the generation of a specific binding pocket, for instance, through directed evolution of a protein or an aptamer.

Contributions to Understanding and Expanding the Genetic Code

The expansion of the genetic code involves the addition of new codons and their corresponding aminoacyl-tRNA synthetase/tRNA pairs to the translational machinery, allowing for the incorporation of unnatural amino acids into proteins. nih.gov While this compound is a nucleoside analog and not an amino acid, the principles of modifying the cellular machinery could be adapted.

Theoretically, one could envision engineering the ribosome or other components of the translational or transcriptional machinery to recognize and utilize modified nucleotides. Although a highly challenging endeavor, the ability to site-specifically incorporate a reactive handle like a bromoacetyl group into DNA or RNA in vivo would open up new avenues for studying nucleic acid structure and function, as well as for developing novel therapeutic and diagnostic tools. Research in this area has focused on modifying ribosomes to incorporate altered amino acids, and similar strategies could potentially be explored for modified nucleotides. elsevierpure.com

| Methodology | Potential Application of this compound |

| Site-Specific Labeling | Covalent modification of engineered proteins or aptamers with a 5'-deoxyadenosine binding pocket. |

| Genetic Code Expansion | Theoretical use in engineered cellular machinery for site-specific incorporation into nucleic acids. |

Comparative Analysis and Structure Activity Relationship Sar in Modified Deoxyadenosine Analogs

Structural and Functional Comparison with Other Adenosine (B11128) and Purine (B94841) Derivatives

Influence of 5'-Modification on Biochemical Activity and Specificity

Modifications at the 5'-position of the ribose sugar have been shown to significantly impact the biochemical activity and specificity of adenosine analogs. The introduction of a bromoacetamido group at this position, as seen in 5'-Bromoacetamido-5'-deoxyadenosine, introduces a reactive electrophilic center. This functional group can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.

The nature of the substituent at the 5'-position plays a critical role in determining the analog's affinity and efficacy at various adenosine receptors. For instance, studies on 5'-(alkylthio)-, 5'-(methylseleno)-, and 5'-(alkylamino)-substituted analogues of N6-cyclopentyladenosine (CPA) have demonstrated their selectivity for adenosine A1 receptors, with affinities in the nanomolar range. nih.gov Some of these 5'-thio and 5'-seleno derivatives were found to act as partial agonists. nih.gov Furthermore, the introduction of a hydrophobic 5'-amido group on 5'-deoxyadenosine (B1664650) has been shown to enhance the inhibition of protozoan enzymes, although with a modest gain in selectivity. nih.gov

The table below summarizes the influence of various 5'-modifications on the biochemical activity of adenosine analogs.

| 5'-Modification | Effect on Biochemical Activity | Reference |

| Bromoacetamido | Introduces a reactive electrophile for covalent modification | N/A |

| Alkylthio | High affinity and partial agonism at A1 adenosine receptors | nih.gov |

| Methylseleno | High affinity and partial agonism at A1 adenosine receptors | nih.gov |

| Alkylamino | High affinity for A1 adenosine receptors | nih.gov |

| Hydrophobic amido | Enhanced inhibition of protozoan enzymes | nih.gov |

| N-Alkyluronamide | Tends to maintain or enhance selectivity for the A2A adenosine receptor | nih.gov |

Comparison with Analogs Modified at Other Positions (e.g., Nucleobase, Sugar Ring)

Modifications at the nucleobase and the sugar ring of adenosine analogs also lead to significant changes in their biochemical properties.

Nucleobase Modifications:

N6-Position: Substitution at the N6-position of the adenine (B156593) ring is a common strategy to enhance selectivity for the A1 adenosine receptor. nih.gov For example, N6-cyclopentyladenosine (CPA) and its 2-chloro analogue (CCPA) are potent and selective A1AR agonists. nih.gov However, these N6-substituted derivatives can also exhibit affinity for the A3 adenosine receptor, with CCPA acting as an antagonist at the human A3AR. nih.gov

2-Position: Substitution at the 2-position of the adenine ring, particularly with (thio)ethers, secondary amines, and alkynes, has yielded many analogs selective for the A2A adenosine receptor. nih.gov For instance, 2-[2-(l-Naphthyl)ethyloxy]adenosine was identified as a potent and selective A2A agonist. nih.gov

8-Position: The introduction of substituents at the 8-position of the purine ring can influence the syn/anti conformation of the base. acs.org 8-substituted analogs of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine (B10781893) have been developed as highly potent and selective PDE4 inhibitors. acs.org

Deaza Modifications: The replacement of nitrogen atoms in the purine ring with carbon (deaza analogs) can also alter activity. For example, 1-deaza and 3-deaza modifications in adenine nucleotide analogs were found to be detrimental to their inhibitory activity on CD73, while 7-deaza modification was tolerated. nih.gov

Sugar Ring Modifications:

2'-Position: Modifications at the 2'-position of the ribose ring are crucial for activity. The introduction of a 2'-amido moiety can enhance selectivity, while carbocyclic or acyclic analogs often show a marked loss of activity, highlighting the importance of the ribose pucker. nih.gov Uniformly 2'-modified oligonucleotides with groups like 2'-O-methyl or 2'-fluoro were found to be ineffective as antisense inhibitors unless they contained a stretch of at least five 2'-deoxy residues, which is necessary for RNase H activation. nih.gov

3'-Position: Derivatives of 3'-deoxyadenosine and 3'-amino-3'-deoxyadenosine (B1194517) have been shown to affect the multiplication of DNA viruses, although their antiviral effects are often linked to cytotoxicity. nih.gov

4'-Position: The introduction of modifications at the 4'-position, such as 4'-SCF3, has been used to develop sensitive 19F NMR probes for studying nucleic acid structure and function without causing significant structural distortion. acs.org

The following table provides a comparative overview of modifications at different positions of the adenosine scaffold.

| Modification Position | Common Substituents | General Effect on Activity/Selectivity | Reference |

| Nucleobase | |||

| N6 | Cycloalkyl, Arylalkyl | Increased A1AR selectivity | nih.gov |

| 2 | (Thio)ethers, Amines, Alkynes | Increased A2AAR selectivity | nih.gov |

| 8 | Phenyl, Isopropyl | Can influence syn/anti conformation, potent PDE4 inhibitors | acs.orgacs.org |

| Deaza (1, 3, 7) | CH group replaces N | 1- and 3-deaza detrimental, 7-deaza tolerated for CD73 inhibition | nih.gov |

| Sugar Ring | |||

| 2' | Amido, O-alkyl, Fluoro | Can enhance selectivity; essential for RNase H activity in antisense oligonucleotides | nih.govnih.gov |

| 3' | Deoxy, Amino | Antiviral activity, often associated with cytotoxicity | nih.gov |

| 4' | SCF3 | Minimal structural perturbation, useful as NMR probes | acs.org |

Insights from Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are instrumental in understanding how specific structural features of a molecule contribute to its biological activity. These studies guide the rational design of more potent and selective therapeutic agents and biochemical probes.

Correlations between Structural Features and Biochemical Interaction Profiles

SAR studies on adenosine analogs have revealed several key correlations between their structural features and their biochemical interaction profiles.

Importance of the Purine Core: The purine ring system is fundamental for the interaction of these analogs with many enzymes and receptors. The presence and position of nitrogen atoms within the purine ring are often crucial for biological activity. acs.org For instance, the nitrogen atom at the N7 position frequently plays a key role in the biological effects of purine nucleoside analogues. acs.org

Role of the Ribose Moiety: The conformation of the ribose sugar is critical. The typical C2'-endo puckering of the ribose moiety is often essential for activity, and its absence in carbocyclic or acyclic analogs can lead to a significant loss of potency. nih.gov

N6-Substituent Effects: In the context of adenosine receptors, the nature of the substituent at the N6-position is a major determinant of selectivity. Bulky and hydrophobic groups at this position generally favor A1AR binding. nih.gov

2-Substituent Effects: For A2AAR selectivity, substitutions at the 2-position are often more influential than those at the N6-position. nih.gov

5'-Uronamide Modification: The presence of a 5'-N-alkyluronamide group, as seen in the non-selective agonist NECA, tends to enhance selectivity for the A2AAR when combined with other modifications. nih.gov

Impact of Substituent Effects on Probe Efficacy and Selectivity

The design of effective and selective biochemical probes, such as fluorescent or covalent ligands, relies heavily on understanding substituent effects.

Fluorescent Probes: The attachment of a fluorophore to an adenosine analog can significantly alter its affinity and selectivity. For example, substituting a dansyl group on NECA derivatives resulted in higher affinity for the A1AR, whereas replacing it with an NBD fluorophore led to a detrimental effect on A1AR affinity but increased affinity for the A3AR. mdpi.com The length and nature of the linker connecting the pharmacophore to the fluorophore are also critical. mdpi.com

Covalent Probes: For covalent probes like this compound, the reactivity of the electrophilic group is paramount. The bromoacetamido moiety is designed to react with nucleophilic residues (e.g., cysteine, histidine) in the target protein's binding site, leading to irreversible labeling. The selectivity of such probes depends on the specific positioning of these reactive groups within the binding pocket of the target protein relative to other proteins.

Irreversible Agonists: The N6-substituted derivative m-DITC-ADAC, which contains an isothiocyanate group, acts as an irreversible agonist for the A1AR, demonstrating the utility of reactive groups in creating long-acting probes. mdpi.com

The following table illustrates the impact of different substituents on the properties of adenosine-based probes.

| Probe Type | Substituent/Modification | Impact on Efficacy and Selectivity | Reference |

| Fluorescent | Dansyl group on NECA | Higher affinity at A1AR | mdpi.com |

| NBD group on NECA | Increased affinity towards A3AR, detrimental for A1AR | mdpi.com | |

| Covalent | Bromoacetamido at 5'-position | Enables covalent modification of target proteins | N/A |

| Isothiocyanate at N6-position | Irreversible agonism at A1AR | mdpi.com |

Future Perspectives and Methodological Innovations in 5 Bromoacetamido 5 Deoxyadenosine Research

Integration with Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of the interactions between 5'-Bromoacetamido-5'-deoxyadenosine and its biological targets is fundamental to elucidating its mechanism of action. The integration of cutting-edge analytical techniques is providing unprecedented insights into these processes.

Advanced Spectroscopic Approaches for Binding Dynamics and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the dynamic and structural aspects of biomolecular interactions. nih.gov Techniques such as Chemical Exchange Saturation Transfer (CEST) and Relaxation Dispersion (RD) are particularly valuable for studying the conformational changes that proteins undergo upon binding to ligands like this compound. nih.gov These methods can reveal the kinetics and thermodynamics of binding events, even for transient and sparsely populated states, offering a detailed picture of the induced-fit versus conformational selection binding mechanisms. nih.gov By observing changes in the NMR spectra of a target protein in the presence of this compound, researchers can map the binding site and characterize the allosteric changes that occur upon covalent modification.

High-Resolution Mass Spectrometry for Adduct Identification and Proteomics

High-resolution mass spectrometry (HRMS) has become an indispensable tool in the study of covalent modifications of biomolecules, a field often referred to as "adductomics". researchgate.netfrontiersin.org When this compound reacts with a protein, it forms a stable adduct. HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the precise identification of these adducts in complex biological samples. researchgate.netfrontiersin.org The high mass accuracy of modern mass spectrometers, such as Orbitrap and quadrupole-time-of-flight (Q-TOF) instruments, enables the confident determination of the elemental composition of the modified peptide, thereby confirming the covalent binding of the this compound moiety. nih.govmdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can pinpoint the exact amino acid residue that has been alkylated. frontiersin.orgchemrxiv.org This is achieved by fragmenting the modified peptide and analyzing the resulting product ions. This level of detail is crucial for understanding the specificity of the interaction.

Proteomics, the large-scale study of proteins, leverages these HRMS capabilities to identify the full spectrum of proteins targeted by this compound within a cell or organism. nih.govplos.org By comparing the proteomes of treated and untreated samples, researchers can identify proteins that are differentially modified, providing a global view of the compound's cellular targets and potential off-target effects. nih.govplos.org

Computational Modeling and Theoretical Studies

In conjunction with experimental techniques, computational approaches provide a powerful lens through which to examine the interactions of this compound at an atomic level of detail.

Molecular Docking and Dynamics Simulations of this compound-Protein Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. geneticsmr.org For this compound, docking studies can help to identify potential binding pockets on target proteins and to predict the initial non-covalent interactions that precede the alkylation reaction. geneticsmr.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide insights into the conformational changes that occur in both the ligand and the protein upon binding, as well as the stability of the interaction. nih.govresearchgate.net By simulating the system at an atomic level, researchers can identify key amino acid residues that are critical for binding and catalysis. nih.govescholarship.org These simulations can also help to elucidate the pathway of the alkylation reaction itself. researchgate.net

Quantum Chemical Analysis of Reactivity and Alkylation Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of this compound. researchgate.net These methods can be used to calculate properties such as the distribution of electric charge within the molecule, identifying the most electrophilic sites that are prone to nucleophilic attack. researchgate.net This information is invaluable for understanding the intrinsic reactivity of the bromoacetamido group.

Furthermore, quantum chemical methods can be used to model the entire alkylation reaction mechanism, calculating the energy barriers for different potential pathways. unipa.it This allows for a detailed understanding of the factors that govern the reaction's feasibility and specificity, providing a theoretical foundation for the experimental observations. researchgate.netunipa.it

Novel Applications in Targeted Biochemical Pathway Perturbation

Development of Next-Generation Biochemical Tools for Pathway Probing

Currently, there is a notable absence of published research specifically detailing the use of this compound as a biochemical tool for pathway probing. However, the foundational principles of chemical biology suggest its potential in this area. The development of next-generation biochemical tools often involves the strategic modification of endogenous molecules to create probes that can interrogate biological pathways.

The parent molecule, 5'-deoxyadenosine (B1664650), is a known metabolite and an analog of adenosine (B11128), playing a role in various enzymatic processes. sigmaaldrich.comnih.govcaymanchem.com Its involvement in the degradation of S-adenosylmethionine (SAM) and as a substrate for enzymes like methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase highlights its integration into cellular metabolic networks. sigmaaldrich.comcaymanchem.com

The addition of a bromoacetamido group to the 5' position of deoxyadenosine (B7792050) would introduce a reactive electrophile. This functional group is a well-established tool in biochemistry for affinity labeling, where it can form covalent bonds with nucleophilic residues (such as cysteine, histidine, and lysine) in the active sites of enzymes or binding pockets of proteins. This covalent modification allows for the identification and characterization of protein targets.

Future research could focus on synthesizing this compound and employing it in chemoproteomic workflows. These studies would aim to identify the specific proteins that interact with and are covalently modified by the compound. Such an approach could uncover novel enzymatic pathways or regulatory interactions involving adenosine or 5'-deoxyadenosine metabolism. The data generated from these experiments would be invaluable for constructing a more detailed map of the cellular pathways in which this nucleoside analog may function.

Exploration of Irreversible Modulators for Mechanistic Understanding

The investigation of this compound as an irreversible modulator for mechanistic understanding is another area ripe for exploration, though specific studies on this compound are not currently available in the scientific literature. The concept of using reactive chemical groups to irreversibly inhibit or modulate protein function is a powerful strategy for elucidating biological mechanisms.

The bromoacetamido functional group is a classic example of a reactive moiety used for creating irreversible inhibitors. nih.gov By attaching this group to a scaffold that mimics a natural substrate or ligand, such as 5'-deoxyadenosine, researchers can target specific proteins. Once the molecule binds to the target protein, the bromoacetyl group can react with a nearby amino acid residue, forming a permanent covalent bond. This irreversible inactivation effectively "traps" the protein-inhibitor complex, allowing for detailed mechanistic studies.

For instance, if this compound were to target an enzyme that recognizes 5'-deoxyadenosine, its irreversible binding could help to:

Identify the active site residues: By digesting the modified protein and using mass spectrometry, the exact amino acid that was alkylated can be identified, providing direct evidence of its location within the active site.

Stabilize enzyme-substrate transition states: In some cases, the covalent modification can mimic a transition state of the enzymatic reaction, providing insights into the catalytic mechanism.

Serve as a tool for structural biology: The stable, covalently bound complex can be more amenable to crystallization and structural determination by X-ray crystallography or cryo-electron microscopy, offering a static picture of the inhibitor bound within the active site.

While research on other bromoacetamido-nucleosides has demonstrated their utility as affinity labels for enzymes like ribonuclease A, similar studies have yet to be reported for this compound. nih.gov The principles, however, remain the same, suggesting that this compound could be a valuable tool for the mechanistic exploration of adenosine- and 5'-deoxyadenosine-binding proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5'-Bromoacetamido-5'-deoxyadenosine, and what critical intermediates are involved?

- Methodological Answer : The synthesis typically starts with 5'-deoxyadenosine, where the 5'-hydroxyl group is replaced with a bromoacetamido moiety. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the adenine base and ribose hydroxyls during bromoacetylation .

- Coupling reaction : Bromoacetic acid derivatives (e.g., bromoacetyl chloride) are coupled to the 5'-amine of deoxyadenosine under anhydrous conditions, often using DMF as a solvent and DMAP as a catalyst .

- Deprotection and purification : Final deprotection with trifluoroacetic acid (TFA) followed by HPLC or column chromatography to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm the presence of the bromoacetamido group (δ ~3.8–4.0 ppm for CH2Br) and the integrity of the adenine ring .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C12H15BrN6O4; exact mass 395.03 Da) .

- X-ray crystallography : Optional for resolving stereochemical details, though limited by compound crystallinity .

Q. What are the primary biochemical applications of this compound in enzyme studies?

- Methodological Answer : It serves as a mechanism-based inhibitor or affinity label for enzymes utilizing S-adenosylmethionine (AdoMet) analogs, such as methyltransferases or decarboxylases.

- Enzyme inhibition assays : Measure IC50 values via spectrophotometric or radiometric assays (e.g., monitoring ATP depletion in trypanosomal AdoMet decarboxylase) .

- Suicide inhibition : The bromoacetamido group forms covalent bonds with catalytic cysteine residues, irreversibly inactivating the enzyme .

Advanced Research Questions

Q. How can reaction yields for bromoacetylation of 5'-deoxyadenosine be optimized, and what factors influence selectivity?

- Methodological Answer :

- Solvent optimization : Anhydrous DMF or DMSO minimizes hydrolysis of bromoacetyl intermediates .

- Temperature control : Reactions at 0–4°C reduce side reactions (e.g., adenine alkylation) .

- Catalyst screening : DMAP or N-hydroxysuccinimide (NHS) esters improve coupling efficiency .

- Contradiction note : Some protocols report lower yields in polar aprotic solvents due to competing nucleophilic attack on the adenine base; alternative protecting groups (e.g., benzyl) may mitigate this .

Q. How should researchers address discrepancies in enzyme inhibition data between in vitro and cellular models?

- Methodological Answer :

- Permeability testing : Use Caco-2 cell monolayers or P-glycoprotein (Pgp) assays to assess cellular uptake, as poor permeability can explain reduced efficacy in vivo .

- Metabolic stability : Test susceptibility to adenosine deaminase (ADA) via LC-MS/MS; co-administration with ADA inhibitors (e.g., EHNA) may enhance activity .

- Off-target effects : Perform kinase profiling assays to rule out nonspecific phosphorylation .

Q. What strategies improve the aqueous stability of this compound for long-term studies?

- Methodological Answer :

- pH buffering : Store in neutral buffers (pH 6.5–7.5) to prevent hydrolysis of the bromoacetamido group .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .

- Controlled light/temperature : Protect from UV light and store at –80°C to minimize radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.